molecular formula C11H17NO B7847035 1-[4-(Dimethylamino)phenyl]-1-propanol

1-[4-(Dimethylamino)phenyl]-1-propanol

Cat. No.: B7847035
M. Wt: 179.26 g/mol
InChI Key: FRDORHHXSGBNCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Dimethylamino)phenyl]-1-propanol is an organic compound characterized by a phenyl ring substituted with a dimethylamino group and a propanol moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Reduction of 1-[4-(Dimethylamino)phenyl]-1-propanone: This method involves the reduction of the corresponding ketone using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or methanol.

  • Grignard Reaction: Another approach is the Grignard reaction, where phenyl magnesium bromide reacts with ethyl formate followed by hydrolysis to yield the desired alcohol.

Industrial Production Methods: In industrial settings, the compound is typically synthesized through large-scale reduction reactions using cost-effective and scalable reducing agents. Continuous flow reactors and optimized reaction conditions are employed to enhance yield and purity.

Chemical Reactions Analysis

  • Oxidation: 1-[4-(Dimethylamino)phenyl]-1-propanol can be oxidized to the corresponding ketone using oxidizing agents like chromic acid (H2CrO4) or pyridinium chlorochromate (PCC).

  • Reduction: The compound can be reduced to 1-[4-(Dimethylamino)phenyl]-1-propane using hydrogenation techniques with catalysts such as palladium on carbon (Pd/C).

  • Substitution Reactions: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of esters or ethers using reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions:

  • Oxidation: Chromic acid, PCC, dichloromethane (DCM) as solvent.

  • Reduction: Hydrogen gas, Pd/C catalyst, ethanol as solvent.

  • Substitution: Acyl chlorides, alkyl halides, pyridine as base.

Major Products Formed:

  • Ketone (1-[4-(Dimethylamino)phenyl]-1-propanone)

  • Alkane (1-[4-(Dimethylamino)phenyl]-1-propane)

  • Ester or Ether derivatives

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals.

  • Biology: It serves as a building block for the synthesis of biologically active molecules, including potential therapeutic agents.

  • Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of neuropharmacology.

  • Industry: It is utilized in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-[4-(Dimethylamino)phenyl]-1-propanol exerts its effects depends on its specific application. In pharmaceutical contexts, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

  • 1-[4-(Dimethylamino)phenyl]ethanol: Similar structure but with an ethyl group instead of propyl.

  • 1-[4-(Dimethylamino)phenyl]propanone: The ketone form of the compound.

  • 4-(Dimethylamino)phenol: A phenol derivative with a similar dimethylamino group.

Uniqueness: 1-[4-(Dimethylamino)phenyl]-1-propanol is unique due to its combination of a phenyl ring with a dimethylamino group and a propanol moiety, which imparts distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

1-[4-(dimethylamino)phenyl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-4-11(13)9-5-7-10(8-6-9)12(2)3/h5-8,11,13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDORHHXSGBNCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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